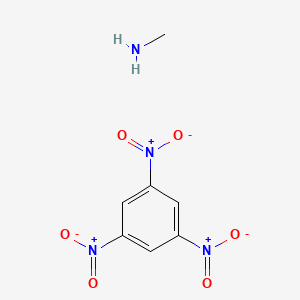
Methanamine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine;1,3,5-trinitrobenzene is a compound that combines methanamine, a simple amine, with 1,3,5-trinitrobenzene, a highly nitrated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . The nitration process typically involves the use of a mixture of nitric and sulfuric acids at elevated temperatures .
Industrial Production Methods: The industrial production of 1,3,5-trinitrobenzene often involves the decarboxylation of 2,4,6-trinitrobenzoic acid . This method is preferred due to its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction, substitution, and complex formation. For example, it forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene .
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Methanamine;1,3,5-trinitrobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of methanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in 1,3,5-trinitrobenzene are highly reactive and can undergo reduction to form amines, which can further interact with various biological and chemical targets . The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparaison Avec Des Composés Similaires
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A widely known explosive compound with a similar structure but different reactivity and applications.
Uniqueness: Its ability to form charge-transfer complexes and undergo specific reduction reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
56270-14-5 |
|---|---|
Formule moléculaire |
C7H8N4O6 |
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3 |
Clé InChI |
ZZOULESRGSTFOY-UHFFFAOYSA-N |
SMILES canonique |
CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















